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Abstract
This technical guide provides a comprehensive overview of 2,3,5-Trifluoro-4-iodopyridine
(CAS No. 1057393-65-3), a halogenated pyridine derivative of significant interest in medicinal

chemistry and materials science. This document details its chemical and physical properties,

outlines plausible synthetic strategies based on established organofluorine chemistry, and

explores its potential applications as a versatile building block in the development of novel

pharmaceuticals and functional materials. Safety and handling protocols are also addressed to

ensure its proper use in a laboratory setting.

Introduction
Polyhalogenated heteroaromatic compounds are fundamental building blocks in modern

synthetic chemistry, serving as versatile intermediates for a wide array of value-added products

in medicinal chemistry, agrochemicals, and materials science.[1] The strategic incorporation of

fluorine atoms into organic molecules is a well-established strategy in drug design to enhance

metabolic stability, binding affinity, and lipophilicity.[2] Concurrently, the presence of an iodine

atom provides a reactive handle for various cross-coupling reactions, enabling the construction

of complex molecular architectures.[1]
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2,3,5-Trifluoro-4-iodopyridine is a unique molecule that combines the electronic effects of

three fluorine atoms with the reactivity of an iodine atom on a pyridine scaffold. This distinct

substitution pattern offers a rich platform for selective functionalization, allowing for the

stepwise and controlled introduction of diverse chemical groups. This guide aims to consolidate

the available information on 2,3,5-Trifluoro-4-iodopyridine and provide expert insights into its

synthesis, reactivity, and potential applications for researchers and drug development

professionals.

Chemical and Physical Properties
A summary of the known and predicted properties of 2,3,5-Trifluoro-4-iodopyridine is

presented in Table 1. While experimental data for some physical properties are not readily

available in the literature, predictions can be made based on the properties of structurally

similar compounds.

Table 1: Chemical and Physical Properties of 2,3,5-Trifluoro-4-iodopyridine

Property Value Source(s)

CAS Number 1057393-65-3 [3]

Molecular Formula C₅HF₃IN [3]

Molecular Weight 258.97 g/mol [3]

Appearance
White to off-white powder or

solid (inferred)
General knowledge

Melting Point Not available

Boiling Point Not available

Solubility

Expected to be soluble in

common organic solvents

(e.g., DMSO, DMF,

dichloromethane)

General knowledge

Storage

Keep in a dark place, under an

inert atmosphere, and

refrigerated (-20°C).

[3]
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Synthesis and Reactivity
While a specific, detailed synthesis protocol for 2,3,5-Trifluoro-4-iodopyridine is not

extensively documented in readily available literature, a plausible synthetic route can be

devised based on established methods for the synthesis of polyhalogenated pyridines. A likely

precursor for this synthesis is 2,3,5-trifluoropyridine.

Proposed Synthetic Workflow: Electrophilic Iodination
A common method for the introduction of an iodine atom onto an electron-rich aromatic or

heteroaromatic ring is through electrophilic iodination. However, the electron-withdrawing

nature of the three fluorine atoms on the pyridine ring deactivates it towards electrophilic

substitution. Therefore, a more potent iodinating system or a strategy to increase the

nucleophilicity of the pyridine ring would be necessary. One such strategy involves metalation

followed by quenching with an iodine source.

Starting Material
Reaction Steps

Product

2,3,5-Trifluoropyridine 1. Deprotonation with a strong base (e.g., LDA)
2. Quenching with an iodine source (e.g., I₂)

Metalation-Iodination 2,3,5-Trifluoro-4-iodopyridineWork-up and Purification

Click to download full resolution via product page

Caption: Proposed metalation-iodination workflow for the synthesis of 2,3,5-Trifluoro-4-
iodopyridine.

Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical procedure based on similar reactions reported for other

fluorinated pyridines.

Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere

(e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C

using a dry ice/acetone bath.
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LDA Formation: Slowly add n-butyllithium (n-BuLi) to a solution of diisopropylamine in THF at

-78 °C to generate lithium diisopropylamide (LDA) in situ.

Deprotonation: To the freshly prepared LDA solution, slowly add a solution of 2,3,5-

trifluoropyridine in THF while maintaining the temperature at -78 °C. The deprotonation is

expected to occur at the C-4 position, which is the most acidic proton due to the inductive

effects of the flanking fluorine atoms.

Iodination: After stirring for a specified time to ensure complete deprotonation, a solution of

iodine (I₂) in THF is added dropwise to the reaction mixture at -78 °C.

Quenching and Work-up: The reaction is quenched with a saturated aqueous solution of

sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. The mixture is then allowed to

warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g.,

ethyl acetate).

Purification: The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product can

then be purified by column chromatography on silica gel to afford 2,3,5-Trifluoro-4-
iodopyridine.

Reactivity Profile
The reactivity of 2,3,5-Trifluoro-4-iodopyridine is dictated by the presence of both fluorine and

iodine substituents.

Cross-Coupling Reactions: The carbon-iodine bond is significantly more reactive than the

carbon-fluorine bonds in palladium-catalyzed cross-coupling reactions such as Suzuki,

Sonogashira, and Buchwald-Hartwig couplings. This allows for the selective introduction of a

wide range of substituents at the C-4 position.[1]

Nucleophilic Aromatic Substitution (SNA_r): The fluorine atoms, particularly those at the C-2

and C-6 positions, are susceptible to nucleophilic aromatic substitution, although the iodine

at C-4 may also be displaced under certain conditions. The high electron deficiency of the

pyridine ring, enhanced by the three fluorine atoms, facilitates these reactions.[4]
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Key Reactions

2,3,5-Trifluoro-4-iodopyridine

Cross-Coupling (e.g., Suzuki, Sonogashira)
at C-4 position

Pd-catalyzed

Nucleophilic Aromatic Substitution
at C-2/C-6 positions

With nucleophiles

Click to download full resolution via product page

Caption: Key reaction pathways for 2,3,5-Trifluoro-4-iodopyridine.

Applications in Research and Drug Development
While specific applications of 2,3,5-Trifluoro-4-iodopyridine are not widely reported, its

structural motifs suggest significant potential in several areas of research and development.

Medicinal Chemistry: As a versatile building block, it can be used to synthesize complex

molecules with potential therapeutic applications. The trifluoropyridine moiety is found in a

number of active pharmaceutical ingredients, where it can enhance metabolic stability and

binding affinity.[2] The ability to selectively functionalize the C-4 position via cross-coupling

allows for the rapid generation of compound libraries for drug discovery.

Agrochemicals: Fluorinated pyridines are key components in many modern herbicides and

pesticides.[2] The unique substitution pattern of 2,3,5-Trifluoro-4-iodopyridine makes it an

attractive starting material for the synthesis of novel agrochemicals.

Materials Science: The introduction of highly fluorinated moieties can impart unique

properties to organic materials, such as altered electronic properties, increased thermal

stability, and modified liquid crystalline behavior.

Safety and Handling
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While a specific Material Safety Data Sheet (MSDS) for 2,3,5-Trifluoro-4-iodopyridine is not

publicly available, the following safety and handling precautions should be observed based on

its structural similarity to other polyhalogenated pyridines.

Hazard Statements: Based on supplier information, this compound is classified with the

following hazard statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H318: Causes serious eye damage.

H335: May cause respiratory irritation.

Pictograms:

Corrosion

Exclamation mark

Personal Protective Equipment (PPE):

Wear protective gloves, protective clothing, eye protection, and face protection.

Use in a well-ventilated area, preferably in a fume hood.

Handling:

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Wash hands thoroughly after handling.

Do not eat, drink, or smoke when using this product.

Storage:

Store in a cool, dry, and well-ventilated place.
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Keep the container tightly closed.

Store under an inert atmosphere.[3]

Spectroscopic Characterization (Predicted)
No experimental spectroscopic data for 2,3,5-Trifluoro-4-iodopyridine has been found in the

searched literature. However, the expected NMR spectra can be predicted based on the

structure and data from similar compounds.

¹H NMR: A single signal is expected for the proton at the C-6 position. This signal would

likely appear as a multiplet due to coupling with the fluorine atoms at the C-2 and C-5

positions.

¹³C NMR: Five distinct signals are expected for the five carbon atoms of the pyridine ring.

The chemical shifts will be significantly influenced by the attached halogens, and the signals

for the carbon atoms bonded to fluorine will appear as multiplets due to C-F coupling.

¹⁹F NMR: Three distinct signals are expected, one for each of the fluorine atoms at the C-2,

C-3, and C-5 positions. The chemical shifts and coupling patterns will be characteristic of the

substitution pattern on the pyridine ring.

Conclusion
2,3,5-Trifluoro-4-iodopyridine is a promising, yet underexplored, building block for synthetic

chemistry. Its unique combination of reactive sites—the C-I bond for cross-coupling and the C-

F bonds for nucleophilic substitution—offers a powerful tool for the construction of complex and

novel molecules. While detailed experimental data is currently sparse, the inferred properties

and reactivity suggest that this compound holds significant potential for applications in drug

discovery, agrochemical development, and materials science. Further research into the

synthesis, characterization, and reactivity of this compound is warranted to fully unlock its

synthetic utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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